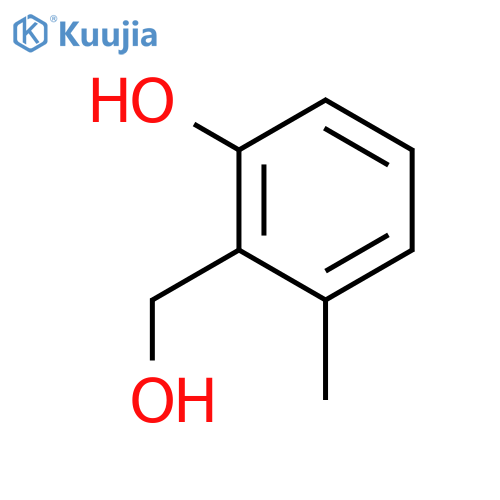Cas no 29922-52-9 (2-(Hydroxymethyl)-3-methylphenol)

2-(Hydroxymethyl)-3-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-(Hydroxymethyl)-3-methylphenol
- (6-Hydroxy-2-methyl-phenyl)-methanol
- 2-hydroxy-6-methyl-benzyl alcohol
- 2-Hydroxy-6-methyl-benzylalkohol
- 2-hydroxymethyl-3-methylphenol
- 3-Methyl-2-hydroxymethyl-phenol
- 6-Hydroxy-2-methyl-1-hydroxymethyl-benzol
- 6-methylsaligenin
- AK145155
- CHEMBL41656
- KB-15663
- SureCN3077796
- 2-Hydroxy-6-methylbenzyl alcohol
- 2-hydroxy-6-methylbenzenemethanol
- FCH1175056
- AX8283237
- 29922-52-9
- A847086
- FT-0725180
- C74535
- SCHEMBL3077796
- AMY41925
- EN300-698231
- CS-0153449
- MFCD18397251
- AS-60868
- AKOS022176729
- DB-050707
-
- MDL: MFCD18397251
- インチ: 1S/C8H10O2/c1-6-3-2-4-8(10)7(6)5-9/h2-4,9-10H,5H2,1H3
- InChIKey: BNMOYKYFKJGWPG-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 138.0681
- どういたいしつりょう: 138.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 40.46
2-(Hydroxymethyl)-3-methylphenol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
2-(Hydroxymethyl)-3-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001123-250mg |
2-Hydroxy-6-methylbenzyl alcohol |
29922-52-9 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Cooke Chemical | BD4920141-5g |
2-(Hydroxymethyl)-3-methylphenol |
29922-52-9 | 95% | 5g |
RMB 3397.60 | 2025-02-21 | |
| Enamine | EN300-698231-10.0g |
2-(hydroxymethyl)-3-methylphenol |
29922-52-9 | 10.0g |
$3131.0 | 2023-03-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224089-1g |
2-(Hydroxymethyl)-3-methylphenol |
29922-52-9 | 95% | 1g |
¥1031.00 | 2024-08-02 | |
| Enamine | EN300-698231-0.5g |
2-(hydroxymethyl)-3-methylphenol |
29922-52-9 | 0.5g |
$699.0 | 2023-03-10 | ||
| Enamine | EN300-698231-0.1g |
2-(hydroxymethyl)-3-methylphenol |
29922-52-9 | 0.1g |
$640.0 | 2023-03-10 | ||
| Enamine | EN300-698231-1.0g |
2-(hydroxymethyl)-3-methylphenol |
29922-52-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-698231-0.25g |
2-(hydroxymethyl)-3-methylphenol |
29922-52-9 | 0.25g |
$670.0 | 2023-03-10 | ||
| abcr | AB528140-1 g |
2-(Hydroxymethyl)-3-methylphenol; . |
29922-52-9 | 1g |
€648.10 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1213092-5g |
2-(Hydroxymethyl)-3-methylphenol |
29922-52-9 | 95% | 5g |
$760 | 2024-07-23 |
2-(Hydroxymethyl)-3-methylphenol 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
2-(Hydroxymethyl)-3-methylphenolに関する追加情報
Compound CAS No 29922-52-9: 2-(Hydroxymethyl)-3-methylphenol
Compound CAS No 29922-52-9, also known as 2-(Hydroxymethyl)-3-methylphenol, is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research. This compound belongs to the class of phenolic compounds, which are widely recognized for their diverse applications in pharmaceuticals, materials science, and environmental chemistry. The chemical structure of 2-(Hydroxymethyl)-3-methylphenol consists of a phenol ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 3-position, making it a derivative of phenol with distinct chemical properties.
The synthesis of 2-(Hydroxymethyl)-3-methylphenol involves several methods, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic chemistry have enabled more efficient and selective synthesis pathways, reducing the environmental footprint of its production. Researchers have also explored the use of biocatalysts, such as enzymes, to facilitate the synthesis process under mild conditions. These developments highlight the growing interest in sustainable methods for producing this compound.
In terms of physical properties, CAS No 29922-52-9 exhibits a melting point of approximately 110°C and a boiling point around 180°C under standard conditions. Its solubility in water is moderate, making it suitable for applications where both hydrophilic and hydrophobic interactions are required. The compound's spectral properties, including UV-Vis and IR spectra, have been extensively studied to understand its electronic transitions and functional group interactions. These studies have provided valuable insights into its potential uses in sensing technologies and optical materials.
The biological activity of 2-(Hydroxymethyl)-3-methylphenol has been a focal point of recent research. Studies have demonstrated its ability to act as an antioxidant, which is attributed to its phenolic hydroxyl group. This property makes it a promising candidate for use in cosmetic products aimed at combating oxidative stress and skin aging. Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties, opening avenues for its application in pharmaceutical formulations.
In the field of materials science, CAS No 29922-52-9 has shown potential as a building block for advanced materials such as polymers and composites. Its ability to form hydrogen bonds due to the hydroxymethyl group enhances its compatibility with polar polymers, leading to improved mechanical properties in composite materials. Researchers have also explored its use in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.
The environmental impact of compound CAS No 29922-52-9 has been another area of interest. Studies on its biodegradability indicate that it can be effectively degraded by microbial communities under aerobic conditions, reducing concerns about its persistence in the environment. Furthermore, its low toxicity profile makes it a safer alternative to other phenolic compounds in certain applications.
In conclusion, CAS No 2992
29922-52-9 (2-(Hydroxymethyl)-3-methylphenol) 関連製品
- 54874-26-9(3-(Hydroxymethyl)-2-methylphenol)
- 495-08-9(2-(hydroxymethyl)benzene-1,4-diol)
- 1334136-63-8(5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine)
- 1017782-71-6(tert-Butyl 4-(5-Bromo-2-thienyl)carbonyltetrahydro-1(2H)-pyrazinecarboxylate)
- 1955561-57-5(5-chloro-2-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)
- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)
- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)
- 1804371-86-5(6-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 923107-39-5(1-4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-(2-methylphenoxy)ethan-1-one)
